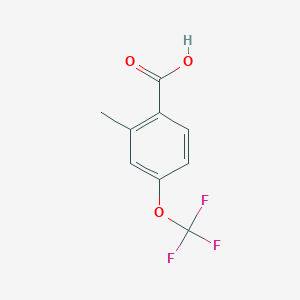

2-methyl-4-(trifluoromethoxy)benzoic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-(trifluoromethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O3/c1-5-4-6(15-9(10,11)12)2-3-7(5)8(13)14/h2-4H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GINWJGHZNRKJEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379586 | |

| Record name | 2-methyl-4-(trifluoromethoxy)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261951-91-1 | |

| Record name | 2-Methyl-4-(trifluoromethoxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261951-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-methyl-4-(trifluoromethoxy)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-4-(trifluoromethoxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-4-(trifluoromethoxy)benzoic Acid

Introduction

In the landscape of modern drug discovery and materials science, the precise characterization of molecular properties is paramount. Small molecules, such as 2-methyl-4-(trifluoromethoxy)benzoic acid, are the foundational building blocks for novel therapeutics and functional materials. The strategic incorporation of substituents like a methyl group and a trifluoromethoxy group onto a benzoic acid scaffold dramatically influences its electronic, steric, and lipophilic characteristics. The methyl group, an electron-donating group, and the trifluoromethoxy group, a potent electron-withdrawing and lipophilic moiety, create a unique physicochemical profile.

This guide provides a comprehensive analysis of the core physicochemical properties of this compound. It is intended for researchers, medicinal chemists, and formulation scientists, offering not only a compilation of predicted and experimental data but also detailed, field-tested protocols for their determination. Understanding these properties is critical for predicting a compound's behavior, from its solubility and membrane permeability to its metabolic stability and potential for interacting with biological targets.

Molecular Identity and Structural Attributes

A clear definition of the molecule's identity is the first step in any rigorous scientific investigation.

-

IUPAC Name: this compound

-

CAS Number: 1261747-62-9[1]

-

Molecular Formula: C₉H₇F₃O₃[1]

-

Molecular Weight: 220.15 g/mol [1]

-

SMILES: O=C(O)c1ccc(OC(F)(F)F)cc1C

Structural Features: The molecule consists of a benzoic acid core, which imparts acidic properties. The substitution pattern is key to its function:

-

Carboxylic Acid (-COOH): The primary acidic functional group, which will be ionized at physiological pH.

-

Methyl Group (-CH₃) at position 2: This group provides steric bulk adjacent to the carboxylic acid and is weakly electron-donating.

-

Trifluoromethoxy Group (-OCF₃) at position 4: This group is highly lipophilic and strongly electron-withdrawing, which significantly impacts the acidity of the carboxylic acid and the overall electronic distribution of the aromatic ring.

Key Physicochemical Parameters

The interplay of the functional groups dictates the compound's behavior in various environments. The following table summarizes key computed and, where available, experimental properties.

| Property | Predicted/Computed Value | Importance in Drug Development |

| Molecular Weight | 220.15 g/mol [1] | Adherence to Lipinski's Rule of Five; influences diffusion and transport. |

| pKa (Acid Dissociation Constant) | Estimated Range: 2.5–3.5 | Governs the ionization state at physiological pH, impacting solubility, absorption, and receptor binding. The electron-withdrawing -OCF₃ group is expected to lower the pKa compared to benzoic acid (pKa ~4.2). For comparison, 4-(trifluoromethyl)benzoic acid has a pKa of 2.7.[2] |

| cLogP (Calculated Octanol-Water Partition Coefficient) | ~2.7 | Measures lipophilicity, a key predictor of membrane permeability and metabolic clearance. |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | Predicts hydrogen bonding potential and influences cell membrane permeability. |

| Aqueous Solubility | Low to moderate | Critical for formulation, bioavailability, and achieving therapeutic concentrations. Solubility is pH-dependent due to the acidic nature of the molecule.[3] |

Experimental Determination of Physicochemical Properties

Theoretical predictions provide valuable guidance, but experimental determination is the gold standard for accurate characterization. The following section details robust protocols for measuring the most critical physicochemical parameters.

Determination of pKa via Potentiometric Titration

Causality: The pKa is the pH at which 50% of the acid is in its ionized (deprotonated) form. Potentiometric titration is the most direct and accurate method for measuring this equilibrium.[4][5] It involves monitoring the pH of a solution of the compound as a titrant (a strong base, in this case) is added incrementally. The inflection point of the resulting titration curve corresponds to the pKa.[6]

Experimental Workflow for pKa Determination

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Protocol:

-

Preparation: Calibrate a potentiometer using standard aqueous buffers of pH 4, 7, and 10.[7] Prepare a 1 mM solution of this compound. Due to limited aqueous solubility, a co-solvent system (e.g., methanol/water) may be required. Prepare standardized 0.1 M NaOH and 0.1 M HCl solutions.[6][7] Maintain a constant ionic strength using 0.15 M potassium chloride.[7]

-

Titration Setup: Place 20 mL of the sample solution into a temperature-controlled vessel (25°C) equipped with a magnetic stirrer. Immerse the calibrated pH electrode.[6]

-

Execution: Purge the solution with nitrogen to displace dissolved CO₂.[7] First, titrate the solution with 0.1 M HCl to a pH of approximately 1.8-2.0 to ensure the analyte is fully protonated.[6] Then, begin the titration by adding small, precise aliquots of the 0.1 M NaOH solution. Record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa is the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve.[7]

Determination of Lipophilicity (LogD) via Shake-Flask Method

Causality: Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of its ability to cross biological membranes. The "shake-flask" method is the gold standard for measuring the partition coefficient (LogP for non-ionizable compounds, LogD for ionizable compounds at a specific pH).[8][9] It directly measures the equilibrium distribution of the analyte between n-octanol (simulating a lipid phase) and an aqueous buffer.[9]

Relationship between LogP, LogD, and pKa

Caption: Interdependence of LogP, pKa, and LogD for an ionizable acid.

Detailed Protocol:

-

Preparation: Prepare a phosphate buffer solution at the desired pH (e.g., pH 7.4 to simulate physiological conditions).[8] Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate.[8] Prepare a 10 mM stock solution of the test compound in DMSO.[8]

-

Partitioning: In a vial, combine a precise volume of the pre-saturated n-octanol and pre-saturated buffer (e.g., 1 mL of each). Add a small aliquot of the compound's DMSO stock solution (e.g., 10 µL) to the vial.

-

Equilibration: Vigorously shake the mixture for a set period (e.g., 2 hours) at a constant temperature (e.g., 25°C) to allow the compound to reach partitioning equilibrium.[10]

-

Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous phases.

-

Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

-

Calculation: Calculate LogD using the formula: LogD = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] ).

Determination of Kinetic Aqueous Solubility

Causality: Low aqueous solubility is a primary cause of failure for drug candidates.[11][12][13] Kinetic solubility is a high-throughput method used in early drug discovery to identify potential solubility liabilities.[11][14] It measures the concentration of a compound in an aqueous buffer after a short incubation period, following its introduction from a DMSO stock solution.[12][14]

Detailed Protocol (Nephelometric Method):

-

Preparation: Prepare a stock solution of the compound in DMSO (e.g., 10 mM).[15]

-

Assay Setup: In a 96-well microtiter plate, dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution into each well.[15]

-

Precipitation: Rapidly add aqueous buffer (e.g., Phosphate-Buffered Saline, PBS) to each well to achieve the desired final compound concentration.[15]

-

Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 2 hours).[15]

-

Measurement: Measure the light scattering in each well using a nephelometer.[15] The intensity of scattered light is proportional to the amount of precipitate formed. The solubility is determined as the concentration at which precipitation begins.

Implications for Research and Drug Development

The physicochemical profile of this compound suggests several key considerations for its application:

-

Acidity: With an estimated pKa in the acidic range (2.5-3.5), the compound will be almost entirely in its ionized (carboxylate) form at physiological pH 7.4. This high degree of ionization will enhance aqueous solubility but can significantly reduce its ability to passively diffuse across lipid membranes, potentially limiting oral absorption and brain penetration.

-

Lipophilicity: A cLogP of ~2.7 is within a favorable range for drug-likeness. However, the effective lipophilicity (LogD) at pH 7.4 will be substantially lower than the LogP due to ionization. This highlights the critical importance of measuring LogD at physiological pH rather than relying solely on LogP.

-

Solubility: While ionization aids solubility, the overall flat, aromatic structure can lead to crystal lattice packing, potentially limiting its intrinsic solubility. Formulation strategies, such as salt formation, may be necessary to achieve adequate concentrations for in vivo studies.

Conclusion

This compound possesses a distinct set of physicochemical properties governed by its acidic carboxyl group and the opposing electronic and steric influences of its methyl and trifluoromethoxy substituents. Its strong acidity ensures ionization and aids aqueous solubility at physiological pH, while its moderate intrinsic lipophilicity is a favorable characteristic for interacting with biological targets. However, this same ionization presents a challenge for passive membrane permeability. A thorough experimental evaluation of its pKa, LogD at pH 7.4, and aqueous solubility, using the protocols detailed herein, is essential for any researcher aiming to utilize this compound in drug discovery or materials science. This data will provide the critical foundation for rational compound optimization, formulation design, and the prediction of its in vivo behavior.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

-

Protocols.io. (2024). LogP / LogD shake-flask method. Available from: [Link]

-

Al-Ghabeish, M., & Al-Halman, I. (2015). In vitro solubility assays in drug discovery. PubMed. Available from: [Link]

- Špirtović-Halilović, S., et al. (2015). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Journal of Pharmaceutical and Biomedical Analysis.

-

ECETOC. (2011). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Available from: [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]

-

Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH. Available from: [Link]

-

Rafols, C., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. Available from: [Link]

-

ResearchGate. (2024). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Available from: [Link]

-

JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Available from: [Link]

-

ResearchGate. (2024). (PDF) LogP / LogD shake-flask method v1. Available from: [Link]

-

CP Lab Safety. 4-Methyl-2-(trifluoromethoxy)benzoic acid, 95% Purity, C9H7F3O3, 100 mg. Available from: [Link]

-

Solubility of Things. 4-(Trifluoromethyl)benzoic acid. Available from: [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 4-Methoxy-2-(trifluoromethoxy)benzoic acid (886502-37-0) for sale [vulcanchem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. LogP / LogD shake-flask method [protocols.io]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 12. enamine.net [enamine.net]

- 13. researchgate.net [researchgate.net]

- 14. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

An In-depth Technical Guide to the Synthesis of 2-methyl-4-(trifluoromethoxy)benzoic acid

Executive Summary

2-methyl-4-(trifluoromethoxy)benzoic acid is a valuable fluorinated building block in the fields of medicinal chemistry, agrochemicals, and materials science. The incorporation of the trifluoromethoxy (-OCF₃) group can significantly enhance key molecular properties such as lipophilicity, metabolic stability, and binding affinity, making it a desirable moiety in the design of novel bioactive compounds and functional materials.[1] This guide provides a comprehensive overview of robust and scientifically validated synthetic pathways for the preparation of this important intermediate. Two primary retrosynthetic strategies are explored: the carboxylation of a pre-functionalized aryl halide and the oxidation of a substituted toluene precursor. This document furnishes detailed experimental protocols, mechanistic insights, and a comparative analysis to assist researchers and process chemists in selecting the optimal route based on starting material availability, scalability, and laboratory capabilities.

Introduction: The Strategic Importance of the Trifluoromethoxy Group

The trifluoromethoxy group is often considered a "super-methoxy" group due to its unique electronic and steric properties. It is strongly electron-withdrawing (Hammett constant σₚ ≈ 0.35) and highly lipophilic (Hansch parameter π ≈ 1.04), a combination that is particularly advantageous in drug design.[2] Unlike many other fluorinated groups, the -OCF₃ moiety is conformationally distinct, adopting a position orthogonal to the aromatic ring, which can be exploited to modulate interactions with biological targets. Furthermore, it is exceptionally stable to metabolic degradation. These characteristics underscore the importance of developing reliable synthetic routes to molecules like this compound, which serve as key intermediates for more complex molecular architectures.[1][3]

Retrosynthetic Analysis

Two logical and field-proven strategies for the synthesis of this compound are presented. Pathway 1 is the most direct approach, leveraging a commercially available halogenated precursor. Pathway 2 provides a viable alternative, building the molecule from a more fundamental starting material through a sequence of trifluoromethoxylation followed by oxidation.

Caption: Workflow for Grignard Carboxylation.

Experimental Protocol: Grignard Carboxylation

-

Apparatus Setup: A three-necked, flame-dried, round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (CaCl₂ or CaSO₄), and a dropping funnel is assembled under a dry nitrogen or argon atmosphere.

-

Grignard Formation: Magnesium turnings (1.2 eq.) are placed in the flask. A small crystal of iodine may be added to initiate the reaction. A solution of 1-bromo-2-methyl-4-(trifluoromethoxy)benzene (1.0 eq.) in anhydrous tetrahydrofuran (THF) is added dropwise via the dropping funnel to maintain a gentle reflux. If the reaction does not start, gentle warming may be applied. After the addition is complete, the mixture is refluxed for 1-2 hours until most of the magnesium is consumed.

-

Carboxylation: The reaction mixture is cooled to 0 °C in an ice bath. The flask is opened to a positive pressure of nitrogen, and finely crushed dry ice (solid CO₂, an excess of 3-4 eq.) is added portion-wise with vigorous stirring. The mixture will become thick and viscous.

-

Work-up and Isolation: After the addition of dry ice is complete, the mixture is allowed to warm to room temperature. A saturated aqueous solution of ammonium chloride (NH₄Cl) is slowly added to quench the reaction, followed by 2M hydrochloric acid until the aqueous layer is acidic (pH ~1-2).

-

Extraction: The mixture is transferred to a separatory funnel, and the product is extracted with diethyl ether or ethyl acetate (3x).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.

| Parameter | Condition/Reagent | Stoichiometry (eq.) | Purpose |

| Starting Material | 1-bromo-2-methyl-4-(trifluoromethoxy)benzene | 1.0 | Aryl halide precursor |

| Reagent 1 | Magnesium turnings | 1.2 | Forms Grignard reagent |

| Solvent | Anhydrous Tetrahydrofuran (THF) | - | Reaction medium |

| Reagent 2 | Carbon Dioxide (Dry Ice) | >3.0 | Carboxyl group source |

| Quenching Agent | Saturated aq. NH₄Cl | - | Decomposes excess Grignard |

| Acidification | 2M Hydrochloric Acid | - | Protonates the carboxylate |

| Reaction Temp. | Reflux (Grignard), 0 °C (Carboxylation) | - | Controlled reaction conditions |

Pathway 2: Synthesis via Methyl Group Oxidation (Alternative Route)

This pathway is a valuable alternative, particularly in a process chemistry context where the corresponding toluene derivative might be more cost-effective or readily synthesized in-house. The strategy involves two key stages: the synthesis of the 2-methyl-4-(trifluoromethoxy)toluene intermediate, followed by its oxidation to the target benzoic acid.

Step 1: Synthesis of 2-methyl-4-(trifluoromethoxy)toluene

The synthesis of the trifluoromethyl ether intermediate typically starts from a corresponding phenol. Modern methods have moved away from harsh reagents like SF₄, favoring milder, two-step procedures. The method via a xanthate intermediate is particularly effective and versatile. [4][5] **Protocol: O-Trifluoromethoxylation via Xanthate Intermediate (Adapted from Hartwig et al.)[4]

-

Xanthate Formation: To a solution of 3-methyl-4-hydroxyphenyl derivative (e.g., 4-amino-3-methylphenol, 1.0 eq.) and a mild base such as potassium carbonate (K₂CO₃, 1.1 eq.) in acetonitrile (MeCN), an imidazolium methylthiocarbonothioyl salt (1.0 eq.) is added. [4]The mixture is stirred at room temperature until TLC or LC-MS analysis indicates complete consumption of the phenol. The resulting aryl xanthate is isolated via standard extractive work-up.

-

Trifluoromethoxylation: The isolated aryl xanthate (1.0 eq.) is dissolved in a suitable solvent like dichloromethane (DCM). An electrophilic fluorine source such as XtalFluor-E (diethylaminosulfur trifluoride) is added, along with an activator like trichloroisocyanuric acid (TCCA). [4][5]The reaction is stirred at room temperature.

-

Work-up and Purification: Upon completion, the reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The product is extracted, and the combined organic layers are dried and concentrated. The crude 2-methyl-4-(trifluoromethoxy)toluene is purified by flash column chromatography.

Caption: Synthesis of the toluene precursor via O-Trifluoromethoxylation.

Step 2: Oxidation of 2-methyl-4-(trifluoromethoxy)toluene

The oxidation of the benzylic methyl group to a carboxylic acid is a classic transformation. Potassium permanganate (KMnO₄) is a powerful and cost-effective oxidant for this purpose. The reaction must be carefully controlled to avoid degradation of the electron-rich aromatic ring. [6] Experimental Protocol: Benzylic Oxidation with KMnO₄

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, 2-methyl-4-(trifluoromethoxy)toluene (1.0 eq.) is suspended in a mixture of water and a co-solvent like pyridine or tert-butanol.

-

Oxidation: Potassium permanganate (KMnO₄, ~3.0 eq.) is added portion-wise to the stirred, heated mixture (reflux). The purple color of the permanganate will disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form. The reaction is refluxed for several hours until the starting material is consumed (monitored by TLC or GC).

-

Work-up: The hot reaction mixture is filtered through a pad of celite to remove the MnO₂ precipitate. The filter cake is washed with hot water.

-

Isolation: The combined filtrate is cooled in an ice bath and acidified to pH ~1-2 with concentrated hydrochloric acid. The white precipitate of this compound is collected by vacuum filtration.

-

Purification: The collected solid is washed with cold water and can be further purified by recrystallization.

| Parameter | Condition/Reagent | Stoichiometry (eq.) | Purpose |

| Starting Material | 2-methyl-4-(trifluoromethoxy)toluene | 1.0 | Precursor to be oxidized |

| Oxidizing Agent | Potassium Permanganate (KMnO₄) | ~3.0 | Oxidizes methyl group |

| Solvent | Water / Pyridine (co-solvent) | - | Reaction medium |

| Acidification | Concentrated HCl | - | Protonates carboxylate |

| Reaction Temp. | Reflux (~100 °C) | - | Drives reaction to completion |

Comparative Analysis of Synthetic Pathways

| Feature | Pathway 1 (Carboxylation) | Pathway 2 (Oxidation) |

| Overall Yield | Generally high and reliable. | Variable, depends heavily on both steps. |

| Scalability | Excellent, especially the Grignard route. | Moderate; handling large scale oxidations can be challenging. |

| Starting Material | Relies on commercial availability of the aryl bromide. [7] | Starts from more basic phenols, but requires a multi-step synthesis. |

| Reagent Safety | Grignard reagents are pyrophoric; CO gas (for carbonylation) is toxic. | KMnO₄ is a strong oxidant; trifluoromethoxylation reagents require careful handling. |

| Simplicity | Fewer synthetic steps from the key precursor. | More complex, involves two distinct major transformations. |

| Recommendation | Preferred for lab-scale and pilot-scale synthesis due to directness. | A viable alternative for large-scale manufacturing if precursor economics are favorable. |

Conclusion

The synthesis of this compound can be achieved effectively through multiple validated synthetic routes. For research, development, and pilot-scale applications, the carboxylation of commercially available 1-bromo-2-methyl-4-(trifluoromethoxy)benzene via a Grignard reaction represents the most direct, high-yielding, and reliable pathway. The alternative route, involving the oxidation of a 2-methyl-4-(trifluoromethoxy)toluene intermediate , provides strategic flexibility, particularly for large-scale industrial synthesis where the cost and in-house availability of precursors are primary drivers. The choice of modern O-trifluoromethoxylation methods, such as the xanthate-based protocol, is critical for the success of this second pathway, ensuring mild conditions and broad functional group tolerance. This guide provides the necessary technical foundation for chemists to confidently produce this valuable building block.

References

-

Hartwig, J.F., et al. (2019). Sequential Xanthalation and O‑Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. The Journal of Organic Chemistry. Available at: [Link]

-

Hu, J., et al. (2016). O-Trifluoromethylation of Phenols: Access to Aryl Trifluoromethyl Ethers by O-Carboxydifluoromethylation and Decarboxylative Fluorination. Organic Letters. Available at: [Link]

-

Pooput, C., et al. (2015). Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. PubMed Central (PMC). Available at: [Link]

-

Hartwig, J.F., et al. (2019). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. The Journal of Organic Chemistry. Available at: [Link]

-

Qing, F.-L., et al. (2015). Silver-Mediated Oxidative Trifluoromethylation of Phenols: Direct Synthesis of Aryl Trifluoromethyl Ethers. Angewandte Chemie International Edition. Available at: [Link]

-

Hartwig, J.F., et al. (2019). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. PubMed Central (PMC). Available at: [Link]

-

MDPI. (2021). Advances in the Development of Trifluoromethoxylation Reagents. MDPI. Available at: [Link]

-

Umemoto, T. (2021). Advances in the Development of Trifluoromethoxylation Reagents. MDPI. Available at: [Link]

-

Hu, J., et al. (2016). O-Trifluoromethylation of Phenols: Access to Aryl Trifluoromethyl Ethers by O-Carboxydifluoromethylation and Decarboxylative Fluorination. Organic Letters. Available at: [Link]

-

PubChem. (n.d.). 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene. Available at: [Link]

-

Chemistry Stack Exchange. (2020). Oxidation of toluene to benzoic acid. Available at: [Link]

-

Hobby Chemistry. (2015). Benzoic Acid from the Oxidation of Toluene. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. guidechem.com [guidechem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene | C8H6BrF3O | CID 2775560 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Methyl-4-(trifluoromethoxy)benzoic Acid: Starting Materials and Strategic Execution

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for obtaining 2-methyl-4-(trifluoromethoxy)benzoic acid, a key building block in pharmaceutical and agrochemical research. We will dissect three primary retrosynthetic pathways, offering a critical analysis of the starting materials, reaction mechanisms, and process considerations. This document is intended for researchers, scientists, and professionals in drug development, providing not only theoretical knowledge but also actionable, field-proven insights into the practical execution of these syntheses. Each protocol is presented with an emphasis on causality, ensuring a deep understanding of the experimental choices.

Introduction: The Significance of the Trifluoromethoxy Motif

The trifluoromethoxy (-OCF₃) group has emerged as a valuable substituent in medicinal chemistry and materials science. Its unique electronic properties, combining the high electronegativity of fluorine with the steric bulk of a methyl group, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] this compound incorporates this privileged moiety, making it a sought-after precursor for the synthesis of novel bioactive compounds. This guide will explore the most viable synthetic routes to this important intermediate, focusing on the selection of appropriate starting materials and the rationale behind the chosen chemical transformations.

Retrosynthetic Analysis: Devising the Synthetic Blueprints

Three logical retrosynthetic pathways present themselves for the synthesis of this compound. Each strategy offers distinct advantages and challenges, which we will explore in detail.

Figure 1: Retrosynthetic analysis of this compound.

Strategy A: Late-Stage Carboxylation of a Pre-functionalized Arene

This approach focuses on introducing the carboxylic acid group in the final synthetic step, starting from a benzene ring already bearing the methyl and trifluoromethoxy substituents. The key is the strategic placement of a leaving group (a halogen or a triflate) at the position where the carboxyl group is to be introduced.

Starting Material: 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene

This commercially available starting material is an excellent precursor for two powerful carboxylation methods: the Grignard reaction and palladium-catalyzed carbonylation.

The Grignard reaction is a classic and reliable method for forming carbon-carbon bonds.[2] The mechanism involves the formation of an organomagnesium nucleophile which then attacks carbon dioxide.[3]

Figure 2: Workflow for Grignard carboxylation.

Experimental Protocol: Grignard Carboxylation

-

Apparatus Setup: All glassware must be rigorously dried in an oven at 120 °C overnight and assembled hot under a stream of dry nitrogen or argon to exclude atmospheric moisture.

-

Grignard Reagent Formation: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq.). Add a small crystal of iodine to activate the magnesium surface.

-

Dissolve 1-bromo-2-methyl-4-(trifluoromethoxy)benzene (1.0 eq.) in anhydrous tetrahydrofuran (THF) and add it to the dropping funnel.

-

Add a small portion of the aryl bromide solution to the magnesium and gently warm the mixture to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle bubbling.

-

Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.[2]

-

Carboxylation: Cool the Grignard reagent solution in an ice-salt bath. In a separate flask, place a generous excess of freshly crushed dry ice.

-

Slowly pour the Grignard solution onto the dry ice with vigorous stirring.[4] A thick slurry will form. Allow the mixture to warm to room temperature as the excess CO₂ sublimes.

-

Work-up: Quench the reaction by slowly adding aqueous hydrochloric acid (e.g., 1 M HCl) until the aqueous layer is acidic (pH ~1-2). This will protonate the carboxylate salt and dissolve any remaining magnesium salts.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude benzoic acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Causality and Trustworthiness: The exclusion of water is critical as Grignard reagents are highly basic and will be quenched by protic sources.[5] The use of an initiator like iodine helps to break through the passivating magnesium oxide layer on the turnings.[2] The large excess of carbon dioxide ensures complete carboxylation and minimizes side reactions. Acidic work-up is essential to protonate the initially formed magnesium carboxylate salt.[3][4]

Palladium-catalyzed carbonylation offers a milder alternative to the Grignard reaction and can be more tolerant of certain functional groups.[6][7] This method typically uses carbon monoxide (CO) gas, but recent advancements have enabled the use of CO₂ as the C1 source.[8]

Experimental Protocol: Palladium-Catalyzed Carboxylation

-

Reaction Setup: In a pressure-rated reaction vessel, combine 1-bromo-2-methyl-4-(trifluoromethoxy)benzene (1.0 eq.), a palladium catalyst such as Pd(OAc)₂ (2-5 mol%), a suitable phosphine ligand like Xantphos (2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.) in an appropriate solvent (e.g., toluene or DMA).[6]

-

Carbonylation: Seal the vessel, purge with carbon monoxide gas, and then pressurize to the desired pressure (typically 1-10 atm).

-

Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Work-up: After cooling to room temperature, carefully vent the CO gas in a fume hood. Dilute the reaction mixture with an organic solvent and filter to remove inorganic salts.

-

Acidify the filtrate with aqueous HCl and extract the product into an organic solvent.

-

Wash the combined organic layers, dry, and concentrate to afford the crude product, which can be purified by column chromatography or recrystallization.

Expertise in Action: The choice of ligand is crucial for the success of palladium-catalyzed carbonylation. Bidentate phosphine ligands like Xantphos are often effective in stabilizing the palladium catalyst and promoting the desired reactivity.[6][9] The base is necessary to neutralize the hydrobromic acid formed during the reaction.

Starting Material: 2-Methyl-4-(trifluoromethoxy)phenol

An alternative to using a halogenated precursor is to start with the corresponding phenol and convert the hydroxyl group into a triflate, which is an excellent leaving group in palladium-catalyzed cross-coupling reactions.[10][11]

Figure 3: Synthesis via a triflate intermediate.

Experimental Protocol: Triflate Formation and Carboxylation

-

Triflate Synthesis: Dissolve 2-methyl-4-(trifluoromethoxy)phenol (1.0 eq.) in dichloromethane in a flask under a nitrogen atmosphere and cool to 0 °C.

-

Add pyridine (1.5 eq.) followed by the slow, dropwise addition of trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq.).[10]

-

Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature.

-

Quench the reaction with water and extract the product with dichloromethane. Wash the organic layer with aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer, concentrate, and purify the resulting triflate by column chromatography.

-

Palladium-Catalyzed Carboxylation: The carboxylation of the aryl triflate can be carried out using similar conditions as described for the aryl bromide in section 3.1.2.[7]

Scientific Rationale: The triflate group is a superior leaving group compared to halides in many palladium-catalyzed reactions due to its high electrophilicity.[12] Pyridine acts as a base to neutralize the triflic acid byproduct of the triflation reaction.

Strategy B: Directed ortho-Metalation of 4-(Trifluoromethoxy)toluene

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings.[13][14] A directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position.[15][16] The trifluoromethoxy group can act as a moderate DMG.[16]

Figure 4: Directed ortho-metalation and carboxylation workflow.

Experimental Protocol: Directed ortho-Metalation

-

Reaction Setup: In a rigorously dried, three-necked flask under a nitrogen atmosphere, dissolve 4-(trifluoromethoxy)toluene (1.0 eq.) and N,N,N',N'-tetramethylethylenediamine (TMEDA, 1.2 eq.) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi, 1.1 eq.) dropwise, maintaining the temperature below -70 °C.[14]

-

Stir the reaction mixture at -78 °C for 1-2 hours to allow for complete lithiation.

-

Carboxylation and Work-up: The carboxylation and subsequent work-up can be performed as described in the Grignard protocol (section 3.1.1, steps 6-11).

Mechanistic Insight: TMEDA acts as a chelating agent for the lithium cation, breaking up the n-BuLi aggregates and increasing its basicity, which facilitates the deprotonation of the aromatic ring.[17] The trifluoromethoxy group, through its oxygen atom, directs the lithium to the adjacent ortho position.[18]

Strategy C: Oxidation of 1,2-Dimethyl-4-(trifluoromethoxy)benzene

This strategy involves the selective oxidation of one of the two methyl groups of a precursor molecule to a carboxylic acid. The synthesis of the starting material, 1,2-dimethyl-4-(trifluoromethoxy)benzene, is a key consideration for this route.

Experimental Protocol: Oxidation of a Benzylic Methyl Group

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1,2-dimethyl-4-(trifluoromethoxy)benzene (1.0 eq.) in a mixture of pyridine and water.

-

Heat the solution to reflux and add potassium permanganate (KMnO₄, ~3-4 eq.) portion-wise over several hours.[19][20] The purple color of the permanganate will disappear as it is consumed.

-

Continue refluxing until the permanganate color persists, indicating the completion of the oxidation.

-

Work-up: Cool the reaction mixture and filter to remove the manganese dioxide byproduct.

-

Acidify the filtrate with concentrated HCl to precipitate the benzoic acid.

-

Collect the solid product by filtration, wash with cold water, and dry.

-

Purification: The crude product can be purified by recrystallization.

Underlying Chemistry: The benzylic protons of the methyl groups are susceptible to oxidation by strong oxidizing agents like KMnO₄.[21] The reaction proceeds via a radical mechanism and requires heating to overcome the activation energy.[20] The initial product is the potassium salt of the benzoic acid, which is then protonated in the acidic work-up.[19]

Comparison of Synthetic Strategies

| Strategy | Starting Material | Key Advantages | Key Challenges |

| A: Late-Stage Carboxylation | 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene or 2-Methyl-4-(trifluoromethoxy)phenol | High convergence; reliable and well-established reactions. | Availability and cost of starting materials; Grignard reaction is moisture-sensitive; Pd-catalyzed reactions can be expensive. |

| B: Directed ortho-Metalation | 4-(Trifluoromethoxy)toluene | High regioselectivity; good for introducing various electrophiles. | Requires cryogenic temperatures and strictly anhydrous conditions; potential for side reactions if not carefully controlled. |

| C: Oxidation | 1,2-Dimethyl-4-(trifluoromethoxy)benzene | Potentially cost-effective if the starting material is readily available; simple reaction setup. | Synthesis of the starting material may be multi-step; oxidation can sometimes lead to over-oxidation or low yields; waste disposal of manganese dioxide. |

Conclusion

The synthesis of this compound can be approached through several viable synthetic routes. The choice of the optimal strategy will depend on factors such as the availability and cost of starting materials, the scale of the synthesis, and the equipment and expertise available in the laboratory. For laboratory-scale synthesis, the directed ortho-metalation of 4-(trifluoromethoxy)toluene (Strategy B) and the Grignard carboxylation of 1-bromo-2-methyl-4-(trifluoromethoxy)benzene (Strategy A) are often the most direct and reliable methods. For larger-scale production, a thorough cost-benefit analysis of each route, including the synthesis of the starting materials, would be necessary. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently select and execute the most suitable synthesis for their needs.

References

- Stannetty, P. et al. J. Org. Chem.1992, 57, 6833. [Link not available]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind 2-Methyl-4-(trifluoromethoxy)aniline: Properties, Synthesis, and Market Growth. [Link]

- CN103113219A - Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid - Google P

- Cain et al., (1998). Acta Cryst.E68, o1856. [Link not available]

-

Myers, A. G. Research Group. Directed Ortho Metalation. [Link]

-

Wikipedia. Directed ortho metalation. [Link]

-

2-Substituted 4-(Trifluoromethyl)phenols by Directed ortho-Lithiation. ResearchGate. [Link]

-

Organic Chemistry Portal. Directed ortho Metalation (DOM). [Link]

-

Galli, C. et al. Recent trends in the chemistry of Sandmeyer reaction: a review. 2017 . [Link]

-

The Grignard Reaction. [Link]

-

Grokipedia. Directed ortho metalation. [Link]

-

Wikipedia. Sandmeyer reaction. [Link]

-

Narasimhan, N. S.; Mali, R. S. Proc. Indian Acad. Sci. (Chem. Sci.)1987 , 98, 149-161. [Link]

-

Scheme 2. Synthesis of two triflate precursors 6 and 10. Conditions:... - ResearchGate. [Link]

-

Kedrowski, B. Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization. YouTube. 2020 . [Link]

-

Klapars, A. et al. J. Org. Chem.2005 , 70, 10186-10189. [Link]

- CN108191667B - Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate - Google P

-

Fors, B. P. et al. J. Am. Chem. Soc.2009 , 131, 15974-15975. [Link]

-

Martin, R.; Correa, A. J. Am. Chem. Soc.2009 , 131, 15974-15975. [Link]

-

Solved 7. The formation of a Grignard reagent from | Chegg.com. [Link]

-

Correa, A. et al. Advances in Palladium-Catalyzed Carboxylation Reactions. 2022 . [Link]

-

Save My Exams. Producing Benzoic Acid - A Level Chemistry Revision Notes. [Link]

-

Wang, X. et al. Palladium-Catalyzed Intermolecular Tandem Difunctional Carbonylation of 1,3-Enynes: Synthesis of Fluoroalkylated Butenolides. 2023 . [Link]

-

L.S.College, Muzaffarpur. Sandmeyer reaction. 2022 . [Link]

-

SuFEx-Enabled, Chemoselective Synthesis of Triflates, Triflamides and Triflimidates. ChemRxiv. [Link]

-

OrgoSolver. Aromatic Reactions: Grignard Reaction to form Benzoic Acid. [Link]

-

Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. [Link]

-

SuFEx-Enabled, Chemoselective Synthesis of Triflates, Triflamides and Triflimidates. The Royal Society of Chemistry. [Link]

-

McCormick, J. P. Oxidation of Alkylbenzenes to Make Benzoic Acids. YouTube. 2014 . [Link]

- Stang, P. J.; White, M. R. Aldrichimica Acta1983, 16, 15-22. [Link not available]

-

Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. [Link]

-

Investigating a Chemoselective Grignard Reaction in an Undergraduate Discovery Lab To Predict Reactivity and Final Products. Pendidikan Kimia. [Link]

-

Oxidation of Benzaldehyde to Benzoic Acid. ResearchGate. [Link]

Sources

- 1. lscollege.ac.in [lscollege.ac.in]

- 2. community.wvu.edu [community.wvu.edu]

- 3. orgosolver.com [orgosolver.com]

- 4. youtube.com [youtube.com]

- 5. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 6. Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advances in Palladium-Catalyzed Carboxylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Palladium-catalyzed direct carboxylation of aryl bromides with carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 14. grokipedia.com [grokipedia.com]

- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 16. Directed Ortho Metalation [organic-chemistry.org]

- 17. ias.ac.in [ias.ac.in]

- 18. uwindsor.ca [uwindsor.ca]

- 19. savemyexams.com [savemyexams.com]

- 20. alfa-chemistry.com [alfa-chemistry.com]

- 21. youtube.com [youtube.com]

biological activity of trifluoromethoxy-substituted benzoic acids

An In-depth Technical Guide to the Biological Activity of Trifluoromethoxy-Substituted Benzoic Acids

Executive Summary

The introduction of the trifluoromethoxy (-OCF3) group into small molecule drug candidates has become a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical exploration of the biological activities associated with trifluoromethoxy-substituted benzoic acids, a privileged scaffold in drug discovery. We will dissect the profound influence of the -OCF3 group on molecular properties, explore the diverse range of biological activities exhibited by these compounds, and provide detailed, field-proven experimental protocols for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique characteristics of this functional group to advance their research programs.

The Trifluoromethoxy Group: A Bioisostere with Unique Physicochemical Properties

The trifluoromethoxy group is often employed as a bioisostere for the methoxy (-OCH3) or chloro (-Cl) groups, but it imparts a unique combination of properties that are highly advantageous for drug design. Unlike a methoxy group, the -OCF3 group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This electronic effect can significantly modulate the pKa of the benzoic acid moiety, influencing its ionization state at physiological pH and its ability to participate in crucial intermolecular interactions with biological targets.

Furthermore, the -OCF3 group is highly lipophilic, a property that can enhance a molecule's ability to cross cellular membranes and reach its site of action. This increased lipophilicity, however, must be carefully balanced to avoid issues with aqueous solubility and off-target effects. The trifluoromethoxy group also contributes to improved metabolic stability by blocking potential sites of oxidative metabolism, a critical factor in enhancing a drug's half-life and oral bioavailability.

Spectrum of Biological Activities

Trifluoromethoxy-substituted benzoic acids have demonstrated a remarkable breadth of biological activities, underscoring their versatility as a scaffold in drug discovery.

Anti-inflammatory Activity

A significant area of investigation has been the anti-inflammatory potential of these compounds. For instance, Niflumic acid, a trifluoromethyl-substituted (a close relative) anthranilic acid derivative, is a known non-steroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) enzymes. Research into trifluoromethoxy-substituted analogues has revealed potent anti-inflammatory effects. For example, derivatives of 2-(3-(trifluoromethoxy)phenylamino)benzoic acid have been shown to exhibit significant COX-2 inhibitory activity.

The mechanism often involves the inhibition of key inflammatory mediators. The general workflow for assessing such activity is outlined below.

Figure 1: General workflow for evaluating the anti-inflammatory activity of novel compounds.

Anticancer Activity

The antiproliferative effects of trifluoromethoxy-substituted benzoic acids have been explored against various cancer cell lines. The electron-withdrawing nature of the -OCF3 group can influence the molecule's ability to interact with specific enzymatic targets or transcription factors involved in cancer cell proliferation. For example, certain derivatives have been investigated for their potential to inhibit histone deacetylases (HDACs) or receptor tyrosine kinases.

Other Therapeutic Areas

The versatility of this scaffold extends to other therapeutic areas, including:

-

Antimicrobial Activity: Some trifluoromethoxy-substituted benzoic acid derivatives have shown activity against bacterial and fungal pathogens.

-

Neurological Disorders: The ability of the -OCF3 group to enhance blood-brain barrier penetration has made these compounds attractive for targeting central nervous system disorders.

Structure-Activity Relationships (SAR)

The is highly dependent on the substitution pattern on the aromatic ring. Key SAR insights include:

-

Position of the -OCF3 Group: The position of the trifluoromethoxy group (ortho, meta, or para) relative to the carboxylic acid has a profound impact on activity. For instance, in a series of anti-inflammatory agents, a meta-substitution of the -OCF3 group on the aniline ring of a fenamic acid analog was found to be optimal for COX-2 selectivity.

-

Additional Substituents: The introduction of other functional groups on the benzoic acid ring can further modulate activity. Halogen atoms, for example, can enhance binding affinity through halogen bonding interactions.

Mechanistic Insights: A Focus on Anti-inflammatory Action

A primary mechanism of anti-inflammatory action for many non-steroidal drugs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins (PGs). Prostaglandins are key mediators of inflammation, pain, and fever. The carboxylic acid moiety of the benzoic acid scaffold is crucial for this activity, as it mimics the carboxylic acid of the natural substrate, arachidonic acid, allowing it to bind to the active site of the COX enzyme. The trifluoromethoxy-substituted phenyl ring often binds in a hydrophobic pocket of the enzyme, with the -OCF3 group contributing to the binding affinity and selectivity.

Figure 2: Simplified signaling pathway showing the inhibition of COX-2 by a trifluoromethoxy-substituted benzoic acid.

Experimental Protocols

The following protocols are provided as a guide for the assessment of anti-inflammatory activity.

In Vitro COX-1/COX-2 Inhibition Assay

This protocol provides a framework for determining the inhibitory potency (IC50) of a test compound against COX-1 and COX-2.

Principle: This assay measures the peroxidase activity of cyclooxygenase. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Materials:

-

COX-1 and COX-2 enzymes (ovine or human recombinant)

-

Arachidonic acid (substrate)

-

Heme

-

N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD)

-

Test compounds and reference inhibitors (e.g., Celecoxib, Indomethacin)

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Add 150 µL of buffer, 10 µL of heme, and 10 µL of the enzyme to each well of a 96-well plate.

-

Add 10 µL of the test compound at various concentrations (typically in DMSO, final concentration ≤ 1%). For control wells, add 10 µL of DMSO.

-

Incubate the plate for 15 minutes at 25°C.

-

Initiate the reaction by adding 10 µL of arachidonic acid and 10 µL of TMPD solution.

-

Immediately read the absorbance at 590 nm every minute for 5 minutes.

-

Calculate the rate of reaction for each concentration.

-

Plot the percentage of inhibition versus the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Self-Validation:

-

Run a known selective COX-2 inhibitor (e.g., Celecoxib) and a non-selective inhibitor (e.g., Indomethacin) as positive controls.

-

Include no-enzyme and no-substrate controls to account for background absorbance.

-

Ensure the DMSO concentration is consistent across all wells and does not exceed a level that inhibits the enzyme.

In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard model for evaluating the acute anti-inflammatory activity of a compound in rodents.

Principle: Subplantar injection of carrageenan in the rat or mouse paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Materials:

-

Wistar rats or Swiss albino mice

-

Carrageenan (1% w/v in saline)

-

Test compound and reference drug (e.g., Indomethacin)

-

Vehicle for compound administration (e.g., 0.5% carboxymethyl cellulose)

-

Pletysmometer or digital calipers

Procedure:

-

Fast the animals overnight with free access to water.

-

Divide the animals into groups (e.g., vehicle control, reference drug, and test compound groups at different doses).

-

Administer the test compound or reference drug orally or intraperitoneally.

-

After 1 hour, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each animal.

-

Measure the paw volume or thickness immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a pletysmometer or calipers.

-

Calculate the percentage inhibition of edema for each group relative to the vehicle control group.

Self-Validation:

-

The vehicle control group should show a time-dependent increase in paw volume, peaking around 3-4 hours.

-

The reference drug group (e.g., Indomethacin) should show a statistically significant reduction in paw edema compared to the vehicle control.

-

A dose-response relationship should be observed for the test compound if multiple doses are tested.

Quantitative Data Summary

The following table provides a hypothetical example of data that could be generated for a novel trifluoromethoxy-substituted benzoic acid derivative ("Compound X").

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) | % Inhibition of Paw Edema @ 3h (30 mg/kg) |

| Compound X | 15.2 | 0.8 | 19.0 | 55.4% |

| Indomethacin | 0.5 | 2.5 | 0.2 | 62.1% |

| Celecoxib | >100 | 0.1 | >1000 | 58.9% |

Conclusion and Future Perspectives

Trifluoromethoxy-substituted benzoic acids represent a highly valuable and versatile scaffold in medicinal chemistry. The unique physicochemical properties conferred by the -OCF3 group—namely its strong electron-withdrawing nature, high lipophilicity, and metabolic stability—provide a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The demonstrated efficacy of this class of compounds across multiple therapeutic areas, particularly as anti-inflammatory agents, warrants their continued exploration.

Future research will likely focus on the development of derivatives with enhanced selectivity for specific biological targets to minimize off-target effects. Furthermore, a deeper understanding of the structural requirements for activity through computational modeling and advanced structural biology techniques will undoubtedly accelerate the discovery of novel therapeutics based on this privileged scaffold.

References

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

-

Jeschke, P. (2010). The unique role of fluorine in the design of active ingredients for modern crop protection. Pest Management Science, 66(1), 10-27. [Link]

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

-

Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Synthesis and properties of new substituted 1,2,4-triazoles: potential antitumor and anti-HIV-1 agents. Bioorganic & medicinal chemistry, 11(8), 1701–1708. [Link]

Navigating the Solubility Landscape of 2-methyl-4-(trifluoromethoxy)benzoic Acid: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-methyl-4-(trifluoromethoxy)benzoic acid, a key building block in modern medicinal chemistry. In the absence of specific experimental solubility data in publicly accessible literature, this document establishes a predictive framework based on the compound's structural attributes and the known effects of its functional moieties. Furthermore, a detailed, field-proven experimental protocol for determining the equilibrium solubility of this compound in various organic solvents is presented. This guide is intended to equip researchers, scientists, and drug development professionals with the theoretical understanding and practical methodologies necessary to effectively utilize this compound in their research and development endeavors.

Introduction: The Significance of this compound in Drug Discovery

This compound is a valuable intermediate in the synthesis of novel therapeutic agents. Its utility stems from a unique combination of structural features: a carboxylic acid group for versatile chemical modifications, a methyl group, and a trifluoromethoxy group. The incorporation of fluorinated moieties like trifluoromethoxy into drug candidates is a well-established strategy to enhance critical pharmacokinetic and pharmacodynamic properties.[1][2] The trifluoromethoxy group, in particular, is known to improve metabolic stability, increase lipophilicity, and modulate the electronic characteristics of a molecule, which can lead to enhanced binding affinity and better membrane permeability.[2][3]

Understanding the solubility of this compound in a range of organic solvents is paramount for its effective use in synthetic chemistry and formulation development. Solubility dictates the choice of reaction conditions, purification methods, and ultimately, the feasibility of developing a viable drug product.

Predicted Solubility Profile of this compound

The solubility of a compound is governed by the principle of "like dissolves like".[4] This means that polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents. This compound possesses both polar and nonpolar characteristics:

-

Polar Moiety: The carboxylic acid group (-COOH) is highly polar and capable of acting as both a hydrogen bond donor and acceptor.[5][6] This feature will promote solubility in polar protic solvents (e.g., alcohols like ethanol and methanol) and polar aprotic solvents (e.g., DMSO, acetonitrile).

-

Nonpolar Moieties: The benzene ring, the methyl group (-CH₃), and the trifluoromethoxy group (-OCF₃) contribute to the nonpolar character of the molecule. The trifluoromethoxy group is considered one of the most lipophilic substituents, significantly more so than a simple methoxy group.[2][7] This increased lipophilicity will enhance solubility in nonpolar solvents (e.g., toluene, hexane) and less polar organic solvents.

Expected Solubility Trends:

-

High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate both the polar carboxylic acid group and the nonpolar regions of the molecule.

-

Good to Moderate Solubility: Expected in polar protic solvents such as ethanol, methanol, and isopropanol. The ability of these solvents to form hydrogen bonds with the carboxylic acid group will be a key driver of solubility.[5]

-

Moderate to Low Solubility: Expected in solvents of intermediate polarity like ethyl acetate and acetone.

-

Low to Very Low Solubility: Expected in nonpolar solvents such as hexane and cyclohexane, where the energetic cost of disrupting the solvent-solvent interactions to accommodate the polar carboxylic acid group is high.

The presence of the highly lipophilic trifluoromethoxy group is likely to render this compound more soluble in a broader range of organic solvents compared to its non-fluorinated analog, 2-methyl-4-methoxybenzoic acid.[1][2]

Experimental Determination of Equilibrium Solubility: A Step-by-Step Protocol

To obtain definitive solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[8] The following protocol provides a detailed workflow for this process.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or glass tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, chemically resistant, e.g., PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow Diagram

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

Detailed Protocol

-

Preparation of Slurries:

-

Add an excess amount of this compound to several vials. The excess is crucial to ensure that a saturated solution is achieved.

-

Carefully add a precise volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the slurries for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically adequate, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[8]

-

-

Phase Separation:

-

Once equilibrium is reached, remove the vials from the shaker and allow them to stand for a short period to allow the bulk of the undissolved solid to settle.

-

Centrifuge the vials to pellet the remaining suspended solid.

-

Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm chemically resistant syringe filter into a clean vial. This step is critical to remove all particulate matter.[4]

-

-

Quantification:

-

Preparation of Standards: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Sample Preparation: Accurately dilute the filtered saturated solution with the same solvent to bring its concentration within the linear range of the analytical method.

-

Analysis via HPLC or UV-Vis Spectroscopy:

-

HPLC: High-Performance Liquid Chromatography is a highly accurate and specific method for quantifying organic acids.[9][10] A reversed-phase C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with a small amount of acid like formic or phosphoric acid) and UV detection at an appropriate wavelength (determined by a UV scan of the compound) would be a suitable method.[11][12]

-

UV-Vis Spectroscopy: This method is simpler and faster than HPLC but may be less specific if impurities are present.[13] The absorbance of the diluted saturated solution is measured at the wavelength of maximum absorbance (λmax) of the compound.[14]

-

-

Calibration Curve: Generate a calibration curve by plotting the analytical response (peak area for HPLC, absorbance for UV-Vis) of the standard solutions versus their known concentrations.

-

Concentration Determination: Determine the concentration of the diluted saturated solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted saturated solution by multiplying the determined concentration by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature: The solubility of most solid compounds in organic solvents increases with temperature.[15] This relationship can be quantified to determine the thermodynamic parameters of dissolution.

-

Solvent Polarity: As discussed, the polarity of the solvent will be a major determinant of solubility. A systematic study across a range of solvents with varying polarities will provide a comprehensive solubility profile.

-

pH (in aqueous or mixed aqueous-organic systems): The carboxylic acid group has a pKa, and its ionization state will be dependent on the pH of the medium. In its ionized (carboxylate) form, the compound will be significantly more water-soluble. While this guide focuses on organic solvents, this is a critical consideration for any processes involving water.

-

Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form used in the solubility studies.

Conclusion

While direct experimental data on the solubility of this compound is currently lacking in the public domain, a strong predictive understanding of its behavior can be derived from its molecular structure. The presence of both polar (carboxylic acid) and highly lipophilic (trifluoromethoxy) groups suggests a versatile solubility profile across a range of organic solvents. For definitive data, the detailed shake-flask protocol provided in this guide offers a robust and reliable method for experimental determination. A thorough understanding and experimental characterization of the solubility of this important building block will empower researchers to optimize synthetic routes, streamline purification processes, and accelerate the development of new and innovative pharmaceuticals.

References

-

Ningbo Innopharmchem Co., Ltd. (n.d.). Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. Retrieved from [Link]

-

MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2010). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]

-

Longdom. (2023). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Retrieved from [Link]

-

Applied Analytics. (n.d.). Measuring Aromatic Hydrocarbons (BTX). Retrieved from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

ACS Publications. (1999). Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 1. Methodology. Retrieved from [Link]

-

NIH. (2006). Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved from [Link]

-

Scribd. (n.d.). Predicting Carboxylic Acid Solubility. Retrieved from [Link]

-

ResearchGate. (2023). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

PubMed. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. Retrieved from [Link]

-

UA Campus Repository. (1994). Predicting the solubility of hydrogen bonding aromatics. Retrieved from [Link]

-

ResearchGate. (2000). A UV spectroscopic method for monitoring aromatic hydrocarbons dissolved in water | Request PDF. Retrieved from [Link]

-

Technology Networks. (2023). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Retrieved from [Link]

-

Eurolab. (n.d.). Organic Acid Analysis (HPLC, Each). Retrieved from [Link]

-

Shimadzu. (n.d.). Analytical Methods for Organic Acids. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 15.3: Physical Properties of Carboxylic Acids. Retrieved from [Link]

-

SDSU Chemistry. (n.d.). Chapter 13 Carboxylic Acids. Retrieved from [Link]

-

ResearchGate. (2018). Determination of Organic Acids in Orange Fruit by HPLC. Retrieved from [Link]

-

ResearchGate. (2009). Determination and correlation for solubility of aromatic acids in solvents. Retrieved from [Link]

-

PharmaGuru. (2023). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

-

CSUB. (n.d.). Lab 14: Qualitative Organic Analysis. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 7. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. laboratuvar.com [laboratuvar.com]

- 10. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 11. researchgate.net [researchgate.net]

- 12. pharmaguru.co [pharmaguru.co]

- 13. longdom.org [longdom.org]

- 14. UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications | Technology Networks [technologynetworks.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Methyl-4-(trifluoromethoxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-methyl-4-(trifluoromethoxy)benzoic acid, a fluorinated aromatic carboxylic acid of significant interest in medicinal chemistry and drug discovery. This document delves into its chemical and physical properties, synthesis, applications, and safety considerations, offering a critical resource for professionals in the field.

Core Molecular Attributes

This compound, identified by the CAS Number 261951-91-1 , is a substituted benzoic acid derivative. The presence of both a methyl group and a trifluoromethoxy group on the aromatic ring imparts unique electronic and steric properties, making it a valuable building block in the design of novel therapeutic agents.

Chemical Structure and Properties

The fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇F₃O₃ | [1][2] |

| Molecular Weight | 220.15 g/mol | [1][2][3][4] |

| IUPAC Name | This compound | |

| CAS Number | 261951-91-1 | [1][2][3][4][5] |

| Synonyms | 2-Carboxy-5-(trifluoromethoxy)toluene, 4-(Trifluoromethoxy)-o-toluic acid | [6][7] |

The Role of Fluorine in Drug Design: The Trifluoromethoxy Group

The trifluoromethoxy (-OCF₃) group is a key feature of this molecule. While the trifluoromethyl (-CF₃) group is more common in pharmaceuticals, the trifluoromethoxy group offers distinct advantages. It is a highly lipophilic and metabolically stable moiety. The introduction of the -OCF₃ group can significantly influence a drug candidate's pharmacokinetic and pharmacodynamic profile by enhancing its membrane permeability, metabolic stability, and binding affinity to target proteins.

Synthesis and Chemical Reactivity

A definitive, step-by-step synthesis protocol for this compound is not extensively documented in readily accessible scientific literature. However, its structure suggests that its synthesis would likely involve multi-step sequences common in organic chemistry.

A plausible synthetic approach, illustrated in the workflow diagram below, could involve the functionalization of a substituted toluene derivative. Key transformations would likely include the introduction of the trifluoromethoxy group and the oxidation of the methyl group to a carboxylic acid.

Caption: A conceptual workflow for the synthesis of this compound.

The carboxylic acid moiety of this compound allows for a variety of subsequent chemical modifications, such as the formation of amides and esters, which are crucial for constructing more complex molecular architectures in drug development.

Applications in Medicinal Chemistry and Drug Discovery